![molecular formula C8H6ClNO B1281498 6-Chloroisoindolin-1-one CAS No. 58083-59-3](/img/structure/B1281498.png)
6-Chloroisoindolin-1-one
Overview
Description
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis
Structural insights from molecular modeling of Isoindolin-1-One derivatives as PI3K inhibitors against Gastric Carcinoma have been studied . Molecular modeling is an emerging technique in structure-based drug discovery that can reveal unique binding mechanisms of chemical compounds at the molecular level .Chemical Reactions Analysis
The synthesis of 3-hydroxyisoindolin-1-ones has been achieved through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .Physical And Chemical Properties Analysis
6-Chloroisoindolin-1-one has a molecular weight of 167.59 . It is a solid substance that should be stored in a dry environment at 2-8°C .Scientific Research Applications
Pharmaceutical Synthesis
6-Chloroisoindolin-1-one is a key component in the synthesis of various pharmaceutical compounds . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, which include 6-Chloroisoindolin-1-one, are crucial for unlocking their potential as therapeutic agents .
Herbicides
The compound is also used in the production of herbicides . The unique chemical properties of 6-Chloroisoindolin-1-one make it an effective ingredient in these products .
Colorants and Dyes
6-Chloroisoindolin-1-one has applications in the production of colorants and dyes . Its aromatic nature and carbonyl groups contribute to its utility in this field .
Polymer Additives
This compound is used as an additive in polymers . It can enhance the properties of the polymer, making it more suitable for specific applications .
Organic Synthesis
6-Chloroisoindolin-1-one is used in organic synthesis . It’s involved in various synthetic strategies, including the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .
Photochromic Materials
The compound is used in the production of photochromic materials . These materials change their color when exposed to light, and 6-Chloroisoindolin-1-one plays a crucial role in this process .
Ultrasonic-assisted Synthesis
6-Chloroisoindolin-1-one is used in ultrasonic-assisted synthesis . This method is characterized by high efficiency, high yields, and group tolerance .
Synthesis of 3-Hydroxyisoindolin-1-ones
6-Chloroisoindolin-1-one is used in the synthesis of 3-hydroxyisoindolin-1-ones . These compounds are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
6-Chloroisoindolin-1-one is a heterocyclic compound that has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
The compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction potentially inhibits the activity of CDK7, thereby disrupting the cell cycle and exerting anti-cancer effects .
Biochemical Pathways
The primary biochemical pathway affected by 6-Chloroisoindolin-1-one is the cell cycle, specifically the function of CDK7 . By inhibiting CDK7, the compound can disrupt the normal progression of the cell cycle, which may lead to cell death or prevent the proliferation of cancer cells .
Pharmacokinetics
Molecular dynamics simulations, fragment molecular orbital calculations, and density functional theory studies have been conducted on isoindolin-1-ones, including 6-chloroisoindolin-1-one . These studies suggest that the compound has high binding affinity and stability
Result of Action
The inhibition of CDK7 by 6-Chloroisoindolin-1-one can disrupt the cell cycle, potentially leading to cell death or preventing the proliferation of cancer cells . This makes 6-Chloroisoindolin-1-one a promising candidate for anti-cancer action .
Action Environment
The action, efficacy, and stability of 6-Chloroisoindolin-1-one can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C, away from moisture
properties
IUPAC Name |
6-chloro-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOKEOSVQLRNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500404 | |
Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoindolin-1-one | |
CAS RN |
58083-59-3 | |
Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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